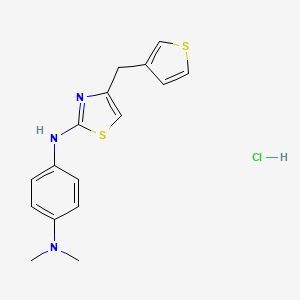

N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride" is a complex molecule that likely contains a benzene-1,4-diamine core with substituents that include a dimethyl group, a thiophene moiety, and a thiazole ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of heterocyclic components and multiple nitrogen atoms.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of heterocycles, such as thiophene and thiazole rings, and the attachment of these rings to a benzene diamine core. For example, the synthesis of a copolymer involving a thiophene derivative was achieved through electrochemical copolymerization, which could be a relevant method for synthesizing related compounds . Another study reported the synthesis of a benzothiazole derivative through condensation reactions . These methods could potentially be adapted for the synthesis of the target compound.

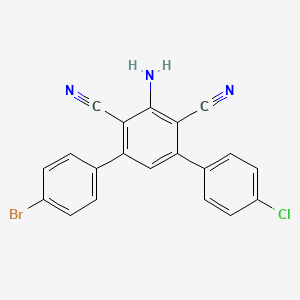

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy. These techniques have been used to determine the chemical structure of similar compounds, providing insights into the arrangement of atoms and the presence of functional groups . The benzene-1,4-diamine core, along with the attached thiophene and thiazole rings, would contribute to the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the heterocyclic rings and the nitrogen atoms. For instance, the thiophene ring could undergo electrophilic aromatic substitution reactions, while the nitrogen atoms might participate in nucleophilic substitution reactions or act as coordination sites for metal ions. The synthesis of a related benzothiazole compound involved a nucleophilic aromatic substitution (SNAr) reaction , which could be a relevant reaction for the target compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and aromatic rings could affect properties such as solubility, melting point, and conductivity. For example, a related copolymer exhibited specific conductivity measurements . The pKa values of similar compounds have been determined, indicating the acidic nature of certain nitrogen atoms within the heterocycles . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications.

Aplicaciones Científicas De Investigación

Generation of Structurally Diverse Libraries

Research by Roman (2013) delves into the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This approach has led to the generation of a structurally diverse library of compounds, showcasing the potential for creating a wide range of chemical entities for various applications, including the development of novel materials and bioactive molecules (G. Roman, 2013).

Synthesis and Characterization of Conducting Copolymers

The study by Turac et al. (2014) focuses on the electrochemical copolymerizations of thiophene derivatives with 3,4-ethylenedioxy thiophene. The resulting copolymers were characterized by various techniques, demonstrating their potential in the field of conducting polymers. This research underscores the relevance of thiophene derivatives in developing materials with desirable electrical properties, which could be used in electronics and energy storage applications (E. Turac, E. Sahmetlioglu, L. Toppare, 2014).

Development of Aromatic Polythiazole-Amides

Inoue and Imai (1995) synthesized new aromatic diamines containing phenyl-pendant thiazole units, leading to the preparation of novel aromatic polyamides. These materials exhibit high thermal stability and solubility in organic solvents, indicating their potential for use in high-performance plastics and fibers (Kazuto Inoue, Y. Imai, 1995).

Corrosion Inhibition in Oil-Well Tubular Steel

A study by Yadav, Sharma, and Kumar (2015) examined the effectiveness of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. Their findings suggest that these compounds can significantly enhance the corrosion resistance of steel, which is crucial for preventing material degradation in the oil and gas industry (M. Yadav, D. Sharma, Sumit Kumar, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

4-N,4-N-dimethyl-1-N-[4-(thiophen-3-ylmethyl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S2.ClH/c1-19(2)15-5-3-13(4-6-15)17-16-18-14(11-21-16)9-12-7-8-20-10-12;/h3-8,10-11H,9H2,1-2H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWZHUOVMXSGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)